molecular formula C18H16N4O5S2 B3264593 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 393571-36-3

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3264593
CAS No.: 393571-36-3
M. Wt: 432.5 g/mol
InChI Key: NEPRFEOWQPLWQW-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a dimethoxy-nitrobenzamide moiety

Preparation Methods

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Dimethoxy-Nitrobenzamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form corresponding thioethers or amines.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and thioethers.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound’s potential as a therapeutic agent for the treatment of various diseases, including bacterial and fungal infections, as well as cancer, is being explored.

    Industry: Thiadiazole derivatives are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and disrupting mitochondrial function.

    Modulate Receptors: The compound can interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: This compound has a similar structure but lacks the dimethoxy groups, which may affect its biological activity and solubility.

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide: This compound contains a triazole ring instead of the nitrobenzamide moiety, which may result in different biological activities and mechanisms of action.

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: This compound has a quinazolinone moiety, which may confer different pharmacological properties compared to the nitrobenzamide derivative.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-26-14-8-12(13(22(24)25)9-15(14)27-2)16(23)19-17-20-21-18(29-17)28-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPRFEOWQPLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 6
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide

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